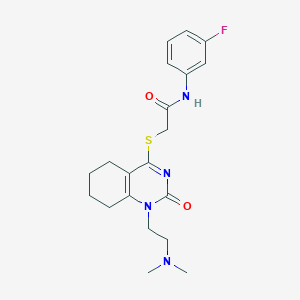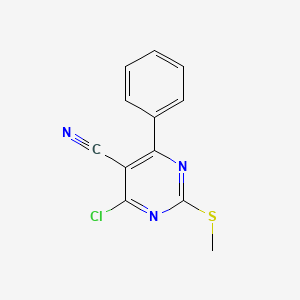
4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chloropyrimidine derivatives often involves multi-step reactions that include nucleophilic displacement, oxidation, and chlorination processes. For instance, a route to synthesize 4,5,6-trichloropyrimidine-2-carbonitrile starting from 4,6-dichloro-2-(methylthio)pyrimidine has been developed, which includes the conversion of the sulfide group to sulfone and its subsequent displacement by cyanide . Although the specific synthesis of 4-Chloro-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile is not detailed in the provided papers, the methodologies described could be relevant to its synthesis.
Molecular Structure Analysis
The molecular structure of chloropyrimidine derivatives has been extensively studied using spectroscopic techniques and quantum chemical calculations. For example, ab initio quantum chemical and experimental spectroscopic studies have been reported on chloropyrimidine derivatives, providing optimized geometries, electronic charge distribution, and molecular electrostatic potential surfaces . These studies help in understanding the structure and spectral characteristics of such compounds. X-ray diffraction studies have also been used to determine the crystal structure of related compounds, revealing the coplanarity of pyridine and pyrimidine rings .
Chemical Reactions Analysis
Chloropyrimidine derivatives undergo various chemical reactions, including reactions with alkylants and nucleophiles. The synthesis paper describes the reaction of a chloropyrimidine derivative with chloroacetic acid derivatives, leading to the formation of thieno[2,3-d]pyrimidines, and with methyl iodide to obtain tris(methylsulfanyl)pyrimidine derivatives . These reactions indicate the reactivity of the sulfur atom in the molecule and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloropyrimidine derivatives are closely related to their molecular structure. The vibrational spectral analysis using FT-IR and FT-Raman techniques, along with density functional theory (DFT) calculations, provides insights into the stability of the molecule and its nonlinear optical behavior . The molecular electrostatic potential (MEP) analysis reveals the regions of negative and positive charge, which are indicative of potential sites for electrophilic and nucleophilic attacks, respectively . Additionally, molecular docking studies suggest that these compounds might exhibit inhibitory activity against certain enzymes, indicating their potential as chemotherapeutic agents .
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis of Pyridine Derivatives : This compound has been used in synthesizing various pyridine derivatives, including isoquinoline and pyrido[2,3-d] pyrimidine derivatives (Al-Issa, 2012).
- Formation of Pyrimidines : It reacts with hydrazine hydrate to yield dihydrazino derivatives and subsequently form pyrazolo-[3,4-b]-pyridine derivatives (El-Reedy et al., 1989).
- Spectroscopic Analysis : The compound has been the subject of detailed spectroscopic investigations to understand its molecular structure and potential chemical reactivity (Alzoman et al., 2015).
Potential Biological Applications
- Molecular Docking Studies : Molecular docking studies suggest that derivatives of this compound may exhibit inhibitory activity against certain enzymes, indicating potential as chemotherapeutic agents (Alzoman et al., 2015).
- Dihydrofolate Reductase Inhibitors : Structural characterization of derivatives of this compound has been conducted to assess their potential as dihydrofolate reductase inhibitors, an important target in cancer therapy (Al-Wahaibi et al., 2021).
General Chemical Applications
- Development of Novel Compounds : It has been instrumental in the development of new chemical compounds and in understanding the behavior of pyrimidines in various chemical reactions (Tanji et al., 1989).
- Structural Studies : Extensive structural and spectroscopic studies have been performed on chloropyrimidine derivatives to understand their electronic charge distribution, dipole moments, and molecular electrostatic potential surfaces (Gupta et al., 2006).
特性
IUPAC Name |
4-chloro-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c1-17-12-15-10(8-5-3-2-4-6-8)9(7-14)11(13)16-12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAAEHFEWBIHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

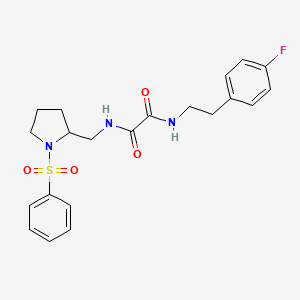
![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2511970.png)



![[2-[(1S)-1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(furan-2-yl)phosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)
![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511979.png)
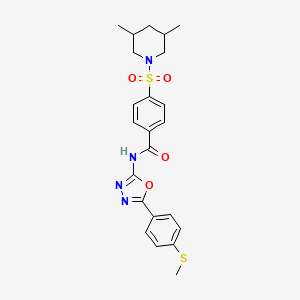
![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2511984.png)
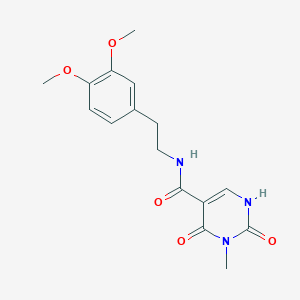
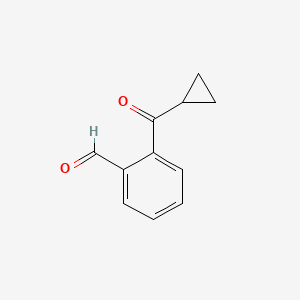
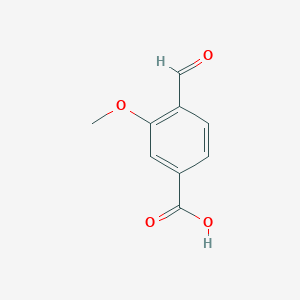
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2511988.png)
